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Therapeutic Efficacy of PSI-697 in Preclinical Models

The table below summarizes the experimental data for PSI-697 from two key animal studies, comparing its

performance against Low-Molecular-Weight Heparin (LMWH) and control groups.

Disease Treatment Key Efficacy Key Mechanisms & Additional
Model Groups Findings Findings

| Baboon Model of Venous Thrombesis [1] | « PSI-697 (30 mg/kg, oral, daily) * LMWH (1.5 mg/kg,
subcutaneous, daily) « Vehicle Control | « Thrombus Resolution: >80% vein lumen opening with PSI-697
vs. 0% for control (p<0.01) [1]. « LMWH Comparison: Vein opening with LMWH slightly deteriorated
over time compared to PSI-697 [1]. | «+ Anti-inflammatory: Significantly decreased vein wall inflammation
measured by MRV [1]. « No Anticoagulation: Effective without measurable anticoagulant activity [1]. °
Fibrinolysis: Significantly increased plasma D-dimer levels vs. other groups [1]. | | Rat Model of DVT
(Inferior Vena Cava Stenosis) [2] | « PSI-697 (30 mg/kg, oral, daily) « LMWH (Enoxaparin, 3 mg/kg,
subcutaneous, daily) « PSI-697 + LMWH ¢ Untreated Controls | * Thrombus Mass: No significant reduction
with any treatment [2]. « Vein Wall Injury: PSI-697 superior to LMWH and control in reducing vein wall
stiffness and intimal thickness [2]. | + Inflammatory Mediators: Significantly reduced IL-13, Monocyte

Chemotactic Protein-1, and Platelet-Derived Growth Factor (f levels [2]. * Cellular Inflammation: PSI-
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697 alone did not increase vein wall monocytes/total inflammatory cells, unlike LMWH and combination

therapy [2]. |

Experimental Protocols for Key Studies

Here are the detailed methodologies from the two primary studies cited in the table.

e Baboon Model of Venous Thrombosis [1]

o Thrombosis Induction: Iliac vein thrombosis was induced by balloon occlusion.

o Treatment Protocol: Dosing began three days before thrombosis induction. The PSI-697
group received a single oral dose (30 mg/kg) daily. The LMWH group received a single
subcutaneous dose (1.5 mg/kg) daily, starting one day pre-occlusion. The control group
received a daily oral vehicle.

o Duration: Treatment continued for six days post-thrombosis.

o Primary Outcomes: Thrombus resolution was measured by vein lumen opening percentage.
Inflammation was assessed by Magnetic Resonance Venography (MRV). Anticoagulant effect
was monitored, and D-dimer levels were measured.

e Rat Model of Deep Vein Thrombosis (DVT) [2]

o Thrombosis Induction: The inferior vena cava (IVC) was stenosed (~94.4% reduction in
diameter) to induce thrombosis.

o Treatment Protocol: Dosing began two days after thrombosis induction and continued for
seven days until the animals were euthanized. PSI-697 was administered by oral gavage (30
mg/kg daily). LMWH (Enoxaparin) was given subcutaneously (3 mg/kg daily). A combination
group (PSI-697 + LMWH) and untreated controls were also included.

o Outcome Assessments: Thrombus mass was measured directly. Vein wall injury was
assessed via tensiometry (stiffness) and intimal thickness scoring by light microscopy.
Inflammatory mediators (IL-13, MCP-1, PDGF-[33) in the vein wall were measured by ELISA.
Inflammatory cells in the vein wall were counted via histology.

P-Selectin Inhibition in Venous Thrombosis

The following diagram illustrates the role of P-selectin in venous thrombosis and the mechanism of action

for PSI-697, based on the context from the search results.
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Mechanism of P-Selectin in Thrombosis and PSI-697 Inhibition

Interpretation of Key Findings and Data Gaps

o Efficacy Without Bleeding Risk: A consistent and critical finding across the studies is that PSI-697
promotes thrombus resolution and reduces vein wall injury without measurable anticoagulant
activity [1] [2]. This suggests a potential therapeutic profile that decouples antithrombotic efficacy
from bleeding risk, a significant limitation of current anticoagulant therapies [3].

e Superiority in Vein Wall Protection: In the rat model, PSI-697 was superior to LMWH in reducing
specific measures of vein wall injury, such as stiffness and intimal thickening, and was more effective
at lowering key inflammatory and profibrotic mediators [2]. This indicates that P-selectin inhibition
may be particularly beneficial in preventing the long-term complications of DVT, like post-thrombotic
syndrome (PTS).

e Acknowledged Data Gaps: The presented data is robust but narrow in scope. The search results do
not contain information on the efficacy of PSI-697 in other disease models where P-selectin plays a
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role, such as arterial thrombosis, sickle cell crisis, or cancer-associated thrombosis. Furthermore, no
direct comparison data for other P-selectin inhibitors (like crizanlizumab or rivipansel) was found in
the current search results.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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